L-Arginine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

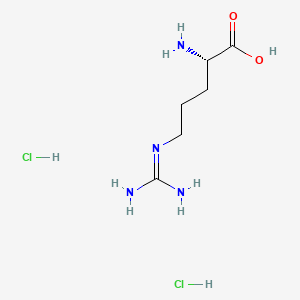

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDKEOHAJGWGZ-FHNDMYTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206834 | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-60-1 | |

| Record name | L-Arginine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of L Arginine and Its Hydrochloride Salt in Contemporary Scientific Inquiry

L-arginine, a semi-essential amino acid, is a fundamental building block of proteins and a key player in numerous physiological processes. healthline.com Its hydrochloride salt, L-arginine dihydrochloride (B599025), is often utilized in research and pharmaceutical applications due to its enhanced stability and solubility. atamanchemicals.comchemicalbook.compatsnap.com The significance of this compound in modern science is multifaceted, with prominent roles in nitric oxide research, protein chemistry, and drug delivery systems.

A primary area of investigation revolves around L-arginine's role as the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. atamanchemicals.compatsnap.comnih.gov Researchers extensively use L-arginine dihydrochloride to modulate NO production in cellular and animal models, thereby elucidating the intricate mechanisms of the nitric oxide pathway in both health and disease. pubcompare.aicaymanchem.com Studies have explored its potential in cardiovascular research, with investigations into its effects on blood pressure and conditions like angina. atamanchemicals.comchemicalbook.comnih.gov

In the field of protein biochemistry, this compound is widely employed as a protein stabilizer and an agent to prevent aggregation. atamanchemicals.compfanstiehl.comdrug-dev.com It is particularly valuable in the refolding of recombinant proteins, a critical step in the production of biopharmaceuticals where proteins can misfold and form insoluble aggregates. pfanstiehl.comresearchgate.net The compound's ability to enhance the solubility of both folded and unfolded proteins makes it a crucial component in protein formulation and purification processes, including affinity chromatography. drug-dev.comnih.gov Furthermore, research has shown that L-arginine hydrochloride can reduce the viscosity of high-concentration antibody solutions, a significant challenge in the development of biotherapeutics. drug-dev.com

The compound also finds application in cell culture media, where it serves as an essential nutrient supporting cell growth and the production of biologics like monoclonal antibodies and viral vectors. atamanchemicals.compfanstiehl.com Recent studies have also explored its utility in stabilizing DNA polymerases at ambient temperatures, potentially reducing the reliance on cold-chain storage in resource-limited settings. biorxiv.org Additionally, its unique properties are being harnessed in the development of novel drug delivery systems, such as hydrogel patches for transdermal drug administration. nih.gov

Historical Context of L Arginine Hydrochloride in Chemical Synthesis and Biological Studies

The journey of L-arginine began in 1886 when German chemist Ernst Schulze and his assistant Ernst Steiger first isolated it from yellow lupin seedlings. wikipedia.org The name "arginine" was derived from the Greek word "árgyros" (silver) due to the silver-white appearance of its nitrate (B79036) crystals. wikipedia.org The definitive structure of arginine was established in 1897 by Schulze and Ernst Winterstein, who also achieved its synthesis from ornithine and cyanamide (B42294) in 1899. atamanchemicals.comwikipedia.org However, it was Sørensen's synthesis in 1910 that dispelled any lingering doubts about its structure. wikipedia.orgahajournals.org

The recognition of L-arginine as a precursor to a biologically significant molecule came much later with the discovery of nitric oxide's role as a signaling molecule. This discovery, which earned the 1998 Nobel Prize in Physiology or Medicine, catapulted L-arginine into the forefront of biomedical research. The use of its hydrochloride salt became prevalent due to its improved handling properties, such as increased stability and solubility, making it more suitable for experimental and formulation purposes. atamanchemicals.compatsnap.com

Early biological studies focused on its role in the urea (B33335) cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849). chemicalbook.comnih.gov It was also identified as a secretagogue, stimulating the release of hormones like growth hormone, which led to its use as a diagnostic agent for pituitary function. wikipedia.orgpatsnap.com Over the decades, the scope of research expanded dramatically. The "L-arginine paradox," a term coined to describe the observation that supplemental L-arginine can have biological effects despite the theoretical saturation of nitric oxide synthase (NOS) at physiological concentrations, has fueled extensive investigation into its transport and metabolism. nih.gov

The application of L-arginine hydrochloride in protein chemistry also has a significant history. It was discovered to be a useful agent in assisting the refolding of recombinant proteins by suppressing aggregation. oup.com This finding has had a profound impact on the biopharmaceutical industry, where the efficient production of correctly folded and active protein therapeutics is a major goal. researchgate.net Its use as a stabilizer in protein formulations has become a standard practice, contributing to the development of numerous approved protein-based drugs. drug-dev.comoup.com

Structural Basis of L Arginine Hydrochloride for Advanced Research Applications

Chemical Synthesis Pathways for L-Arginine Dihydrochloride

The preparation of this compound is a fundamental process that enables its use in further chemical modifications. The primary methods involve direct synthesis in aqueous solutions and the formation of ester intermediates.

Aqueous Solution-Based Synthesis Protocols

The synthesis of this compound in an aqueous medium is a straightforward and common method. This process typically involves the reaction of L-arginine with hydrochloric acid in water. The reaction can be influenced by temperature and the molar ratio of the reactants. For instance, studies have investigated the reaction of L-arginine with hydrochloric acid in an aqueous solution at temperatures ranging from 0 to 33°C, leading to the formation of different compounds, including L-Arg·HCl and L-Arg·2HCl·H2O. researchgate.net A typical laboratory-scale synthesis might involve dissolving L-arginine in water, followed by the addition of hydrochloric acid. The resulting this compound can then be isolated by crystallization, often facilitated by the addition of a less polar solvent like ethanol (B145695) to decrease its solubility and promote precipitation. orgsyn.org

Esterification Processes for L-Arginine Ethyl Ester Dihydrochloride Intermediates

A key intermediate for many derivatization reactions is L-arginine ethyl ester dihydrochloride. sapub.orgpsu.edu This compound is synthesized through the esterification of L-arginine. A common method involves reacting L-arginine hydrochloride with ethanol in the presence of a catalyst like thionyl chloride. sapub.orgpsu.edu The reaction is typically conducted at reflux temperatures for several hours to ensure complete esterification. sapub.orgpsu.edu Another described method involves cooling absolute ethanol, adding thionyl chloride, and then L-arginine, followed by a stepwise increase in temperature to facilitate the reaction. google.com The resulting L-arginine ethyl ester dihydrochloride is a versatile precursor for further modifications due to the presence of the reactive ester and amino groups. sapub.orgpsu.edu

Table 1: Synthesis Methods for L-Arginine Ethyl Ester Dihydrochloride This interactive table summarizes different reported methods for the synthesis of L-Arginine ethyl ester dihydrochloride.

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| L-Arginine HCl | Ethyl alcohol, Thionyl chloride | Reflux for 4-5 hours | sapub.orgpsu.edu |

Acylation Reactions Utilizing L-Arginine Ethyl Ester Dihydrochloride

L-arginine ethyl ester dihydrochloride is frequently used in acylation reactions to produce Nα-acyl arginine ethyl esters. sapub.orgpsu.edu This is often achieved through the Schotten-Baumann reaction, where the L-arginine ethyl ester dihydrochloride is reacted with a long-chain acid chloride in an aqueous solution. sapub.orgpsu.edu The pH of the reaction is carefully controlled, typically between 5.5 and 7, by the addition of a base like sodium hydroxide (B78521). sapub.orgpsu.edu This method allows for the selective acylation of the α-amino group. sapub.orgpsu.edu The resulting Nα-acyl arginine ethyl esters are a class of cationic surfactants with various applications. sapub.orgpsu.edu

Preparation of Functionalized Arginine Derivatives

The functionalization of L-arginine and its dihydrochloride salt leads to the creation of novel molecules with specific properties, including surfactants and products of the Maillard reaction.

Synthesis of Arginine-Derived Cationic Surfactants

Arginine-based cationic surfactants are a significant class of derivatives synthesized from L-arginine. sapub.orgpsu.edu These amphiphilic molecules are produced by the condensation of an acid chloride, typically a fatty acid chloride, with an esterified amino acid like L-arginine ethyl ester. sapub.orgpsu.edu The synthesis is a two-step process: first, the esterification of L-arginine, followed by the acylation of the α-amino group. sapub.orgpsu.edu For example, Nα-Octanoyl-L-Arginine ethyl ester and Nα-Nonanoyl-L-Arginine ethyl ester have been synthesized by reacting L-arginine ethyl ester dihydrochloride with the corresponding octanoyl chloride and nonanoyl chloride in the presence of aqueous sodium hydroxide. psu.edu The yields for these reactions are reported to be high, for instance, 85% for the octanoyl derivative and 80% for the nonanoyl derivative. psu.edu Enzymatic approaches using papain as a catalyst have also been explored for the synthesis of arginine N-alkyl amide and ester derivatives. nih.gov

Table 2: Examples of Synthesized Arginine-Derived Cationic Surfactants This interactive table provides examples of arginine-derived cationic surfactants and their synthesis methods.

| Surfactant Name | Synthesis Method | Reactants | Reference |

|---|---|---|---|

| Nα-Octanoyl-L-Arginine ethyl ester (CAE) | Schotten-Baumann reaction | L-Arginine ethyl ester dihydrochloride, Octanoyl chloride, NaOH | psu.edu |

| Nα-Nonanoyl-L-Arginine ethyl ester (NAE) | Schotten-Baumann reaction | L-Arginine ethyl ester dihydrochloride, Nonanoyl chloride, NaOH | psu.edu |

Formation of Amadori and Heyns Products from L-Arginine Hydrochloride

L-arginine hydrochloride can undergo Maillard reactions with reducing sugars to form Amadori and Heyns products. acs.org These reactions are a form of non-enzymatic browning. mdpi.com The reaction of L-arginine hydrochloride with D-glucose leads to the formation of an Amadori product, N-(1-deoxy-d-fructos-1-yl)arginine, while the reaction with D-fructose yields a Heyns product, N-(2-deoxy-d-glucos-2-yl)arginine. acs.org An improved synthetic method for these products involves using commercial zinc powder as a deprotonating reagent and catalyst precursor. acs.orgnih.govresearchgate.net The formation of these products is a key step in the Maillard reaction, which is responsible for the flavor and color development in many cooked foods. mdpi.com

Optimization of Synthetic Yields and Purity

The efficient synthesis and purification of this compound are critical for its application in various industries. Research and industrial practices have focused on optimizing reaction conditions, developing advanced purification techniques, and utilizing innovative production methods to maximize both the yield and the purity of the final product. Key strategies involve the control of crystallization processes, the refinement of fermentation techniques, and the application of chromatographic methods.

Fermentation Process Enhancements

A significant portion of global L-Arginine production relies on microbial fermentation. The optimization of these bioprocesses is a primary avenue for improving yield.

Advanced fermentation processes account for approximately 60% of the current production of high-purity L-Arginine hydrochloride, offering higher yield rates and reduced operational costs. globalgrowthinsights.com Genetic modification of production strains, such as Corynebacterium glutamicum, has proven effective. For instance, mutants resistant to L-arginine analogs have been developed that produce substantial quantities of L-arginine. tandfonline.com One notable example is an isoleucine revertant of a mutant strain that achieved a production level of 19.6 mg/ml of L-arginine in a medium containing 15% molasses. tandfonline.com

Continuous process improvements are also a focus for major producers. In early 2024, one manufacturer announced an innovative fermentation-based production process that improved the yield of L-Arginine Hydrochloride by 15%. globalgrowthinsights.com These advancements are crucial for meeting the growing demand for high-purity products, with a significant focus on achieving purity levels of 99%. globalgrowthinsights.com

Crystallization Control for Optimal Purity and Form

The crystallization step is a critical determinant of the final product's purity and physical properties. L-arginine hydrochloride exists in different crystalline forms, primarily as an anhydrous crystal or a monohydrate, depending on the crystallization conditions. google.com The anhydrous form is often preferred due to its better handling characteristics and stability. google.com

The temperature of the aqueous solution during crystallization is a key parameter. Crystallization at temperatures above 42°C typically yields the stable anhydrous form, while temperatures below 42°C result in the monohydrate form. google.com To overcome the limitations of temperature-dependent crystallization, methods have been developed to produce the anhydrous form stably, even at lower temperatures. One such patented method involves the use of seed crystals of the anhydrous form and the addition of specific amino acids during the cooling phase. google.com

Below is a summary of the influence of additives on the crystallization of anhydrous L-arginine hydrochloride:

| Additive Amino Acid | Effect on Crystallization | Reference |

| L-Alanine (L-Ala) | Promotes stable formation of anhydrous crystals during cooling. | google.com |

| L-α-aminobutyric acid (L-α-ABa) | Promotes stable formation of anhydrous crystals during cooling. | google.com |

| L-Norvaline (L-Nva) | Promotes stable formation of anhydrous crystals during cooling. | google.com |

The slow evaporation method is another technique employed to grow high-quality single crystals from an aqueous solution at a controlled temperature, for example, 293K. sbfisica.org.brijans.orgresearchgate.net

Chromatographic Purification Techniques

Chromatography is an essential tool for achieving high purity levels of this compound and its derivatives, particularly in pharmaceutical applications.

Cation-exchange chromatography has been successfully employed for the preparative purification of related arginine-based compounds. nih.gov This technique is scalable and utilizes low-cost, low-toxicity materials, making it suitable for industrial production. nih.gov

Immobilized metal affinity chromatography (IMAC) is another method used in purification processes, although the presence of arginine hydrochloride can interfere with the binding of certain proteins to the chromatography column. nih.gov However, research has shown that this interference is significantly reduced when the concentration of arginine hydrochloride is kept below 200 mM, allowing for effective purification. nih.gov

In gel filtration chromatography, the addition of arginine to the developing solvent has been shown to improve the recovery yields of proteins and antibodies, demonstrating its utility as a process enhancer in purification protocols. google.com

Chemical Synthesis Route Optimization

While fermentation is a common production method, chemical synthesis is also employed, especially for creating arginine derivatives. Optimization of these synthetic routes can lead to significant improvements in yield and efficiency. For example, a shortened, three-step synthesis for Nω-Hydroxy-nor-L-arginine dihydrochloride was developed from an Nα-Boc-L-glutamine precursor, which increased the total yield from 21% to 37% compared to the previous seven-step reaction. doi.org

Another example is the preparation of L-arginine ethyl ester hydrochloride, where the use of thionyl chloride as a catalyst in absolute ethanol not only promotes the esterification reaction but also removes water from the system, further driving the reaction to completion and resulting in a higher yield. google.com

Crystal Growth Techniques for this compound Single Crystals

High-quality single crystals are essential for definitive structural analysis. The slow evaporation solution growth method has been successfully employed for this compound.

The slow evaporation solution growth technique is a widely used and effective method for obtaining single crystals of this compound and its derivatives. ijans.org This method involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in concentration induces crystallization. ijans.org For instance, L-arginine hydrochloride (LAHCl) single crystals have been grown using this technique with double distilled water as the solvent. researchgate.net The process is typically carried out at a constant temperature to ensure slow and uniform crystal growth. sut.ac.thiaea.org Optically transparent and good quality crystals can be harvested over a period of several days or weeks. ijans.org

The choice of solvent and the crystallization temperature are critical parameters that significantly influence the size, quality, and even the polymorphic form of the resulting crystals. Due to the high solubility and viscosity of L-Arginine salts in aqueous solutions, mixed solvent systems are often employed to optimize crystallization. acs.org A mixture of ethanol and water has been shown to reduce the solubility of L-arginine hydrochloride, facilitating crystal growth. sut.ac.th For example, crystals of NG-monomethyl-l-arginine hydrochloride (a derivative) were successfully grown from ethanol-water mixtures, with slight variations in the solvent composition yielding different polymorphs. acs.org

Temperature also plays a pivotal role. The anhydrous form of L-arginine hydrochloride has been crystallized at an elevated temperature of 60°C. sut.ac.th Conversely, studies on L-arginine have shown that different hydrate (B1144303) forms can be obtained by varying the temperature; the dihydrate crystallizes from aqueous solutions at temperatures between 5 and 10°C, while the monohydrate form is obtained at higher temperatures. acs.org The crystallization of this compound monohydrate has been reported to occur from an aqueous solution at room temperature (24°C). iaea.org Furthermore, for L-arginine hydrochloride, anhydrous crystals are the stable form when crystallized from an aqueous solution at 42°C or higher. google.com

Investigation of Polymorphism and Crystallographic Variability

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known characteristic of L-Arginine salts. researchgate.netsci.am These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Studies have identified that this compound and its related compounds can crystallize in different crystal systems, most notably the monoclinic and orthorhombic systems. acs.orgresearchgate.net For example, two conformational polymorphs of NG-monomethyl-l-arginine hydrochloride have been identified: Form D, which is monoclinic, and Form A, which is orthorhombic. acs.orgresearchgate.net L-arginine hydrochloride monohydrate is known to crystallize in the monoclinic system. sphinxsai.comiucr.org The hydrated form of L-arginine hydrochloride also exhibits a monoclinic system. sphinxsai.com In contrast, L-arginine dihydrate crystallizes in the orthorhombic system. researchgate.net

The specific arrangement of molecules within the crystal lattice is defined by the space group. For this compound and its analogues, several space groups have been determined through single-crystal X-ray diffraction analysis. The monoclinic polymorphs frequently belong to the space group P2₁. ijans.orgacs.orgiucr.orgresearchgate.net This has been observed for this compound, L-arginine hydrochloride monohydrate, and one of the polymorphs of NG-monomethyl-l-arginine hydrochloride. acs.orgiucr.orgresearchgate.net The orthorhombic polymorphs are often found in the space group P2₁2₁2₁. acs.orgsci.amresearchgate.net This is the case for this compound monohydrate and the orthorhombic form of NG-monomethyl-l-arginine hydrochloride. acs.orgsci.am A triclinic polymorph of L-arginine hydrochloride with the space group P1 has also been reported. sci.amresearchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound | Monoclinic | P2₁ | researchgate.net |

| This compound monohydrate | Orthorhombic | P2₁2₁2₁ | sci.am |

| NG-monomethyl-l-arginine hydrochloride (Form D) | Monoclinic | P2₁ | acs.orgresearchgate.net |

| NG-monomethyl-l-arginine hydrochloride (Form A) | Orthorhombic | P2₁2₁2₁ | acs.orgresearchgate.net |

| L-Arginine hydrochloride monohydrate | Monoclinic | P2₁ | iucr.org |

| L-Arginine hydrochloride (anhydrous) | Monoclinic | P2₁ | sphinxsai.com |

| L-Arginine hydrochloride (triclinic) | Triclinic | P1 | sci.amresearchgate.net |

Conformational polymorphism arises when molecules in different crystal forms adopt different conformations. In the case of NG-monomethyl-l-arginine hydrochloride, the monoclinic (Form D) and orthorhombic (Form A) polymorphs are conformational polymorphs. acs.org The primary difference in their molecular conformation lies in the orientation of the terminal N-methyl group. acs.orgresearchgate.net

The relative stability of these polymorphs is a key area of investigation. Structural energy calculations have shown that the monoclinic Form D of NG-monomethyl-l-arginine hydrochloride has a lower lattice energy compared to the orthorhombic Form A, suggesting it is the more stable form. acs.orgresearchgate.net This is further supported by solution-mediated transformation studies, where mixtures of the two forms in various solvents at 50°C resulted in the conversion of Form A to the more stable Form D. acs.org The higher density of Form D is also consistent with its greater stability. acs.org

Doping Strategies for Enhanced Crystalline Properties

Doping involves the intentional introduction of impurities into a crystal lattice to modify its physical and chemical properties. In the context of this compound, doping is primarily aimed at improving its optical and nonlinear optical (NLO) characteristics. researchgate.netijans.org

The slow evaporation solution growth method is a common technique used to grow both pure and doped this compound crystals. researchgate.netijans.org In this method, a supersaturated solution of L-arginine and hydrochloric acid in an equimolar ratio is prepared using distilled water as a solvent. researchgate.net To grow doped crystals, varying molar percentages of lanthanum chloride (LaCl₃) are added to this solution. ijans.org The solutions are then allowed to evaporate slowly at room temperature over a period of several days, leading to the formation of single crystals. ijans.org

The introduction of lanthanum chloride as a dopant has been observed to influence the crystal growth and morphology. psu.edu Studies have shown that doping can reduce the nucleation density, resulting in the growth of larger and more morphologically perfect crystals compared to their pure counterparts. psu.edu For instance, in one study, the maximum size of pure L-arginine phosphate (B84403) crystals was 11 mm x 3 mm x 3 mm, while doped crystals reached dimensions of 14 mm x 4 mm x 3 mm. psu.edu

A suite of characterization techniques is employed to analyze the properties of lanthanum-doped this compound crystals and confirm the successful incorporation of the dopant.

Single Crystal X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure. Studies have shown that both pure and lanthanum chloride-doped L-arginine hydrochloride (LAHCl) crystals crystallize in a monoclinic system with the space group P21. researchgate.netijans.org This indicates that the dopant does not alter the fundamental crystal structure of the host material. ijans.org

Energy Dispersive X-ray Analysis (EDX): EDX is used to confirm the presence of the dopant within the crystal lattice. Analysis of LaCl₃ doped LAHCl crystals has verified the incorporation of lanthanum. ijans.org

UV-Vis-NIR Spectroscopy: This method is used to assess the optical transparency of the crystals. Lanthanum-doped LAHCl crystals have been found to exhibit good transmittance in the ultraviolet, visible, and near-infrared regions, typically between 235-1100 nm. researchgate.netijans.org This wide transparency window is a desirable property for optical applications. researchgate.net The optical band gap energy for both pure and doped samples has been calculated to be around 5.27 eV. researchgate.netijans.org

Nonlinear Optical (NLO) Studies: The second harmonic generation (SHG) efficiency of the crystals is a key measure of their NLO properties. It has been observed that doping LAHCl crystals with LaCl₃ enhances their SHG efficiency, making them better candidates for optoelectronic applications such as frequency doubling. ijans.org

Interactive Data Table: Properties of Lanthanum Doped this compound

| Property | Pure this compound | 1 mol% LaCl₃ Doped | 2 mol% LaCl₃ Doped |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21 | P21 | P21 |

| Transparency Range | 235-1100 nm | 235-1100 nm | 235-1100 nm |

| Optical Band Gap | 5.27 eV | 5.27 eV | 5.27 eV |

| SHG Efficiency | Baseline | Enhanced | Further Enhanced |

Crystal Engineering Principles Applied to Arginine Hydrochloride Systems

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. In the context of arginine hydrochloride systems, a key aspect is understanding and controlling polymorphism, which is the ability of a substance to exist in more than one crystal form. acs.orgresearchmap.jp Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. acs.org

For example, a study on N-monomethyl-l-arginine hydrochloride, a derivative of L-arginine, identified two polymorphic forms, Form A and Form D. acs.org These forms differ in their molecular conformation and crystalline structure. acs.org Form A is orthorhombic with a P212121 space group, while Form D is monoclinic with a P21 space group. acs.org The primary conformational difference lies in the orientation of the terminal N-methyl group. acs.org

The conditions of crystallization, such as the solvent system, play a critical role in determining which polymorph is formed. acs.org For instance, crystals of Form A were grown from a 70:30 ethanol:water solution, whereas Form D crystals were obtained from an 80:20 ethanol:water solution. acs.org Thermodynamic stability studies revealed that Form D is the more stable polymorph at room temperature. acs.org Such investigations are crucial for ensuring the consistent production of a desired polymorphic form for specific applications. acs.org The principles of crystal engineering, therefore, provide a framework for manipulating intermolecular interactions to control the crystallization process and obtain materials with tailored properties.

Structural Elucidation and Spectroscopic Analysis

Advanced X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as the cornerstone for determining crystal structures, offering detailed information on atomic coordinates, bond lengths, and bond angles. Both single crystal and powder XRD methods have been instrumental in elucidating the structural framework of L-arginine salts.

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction is a powerful technique that provides an unambiguous determination of the molecular structure. For the hydrated form, L-Arginine dihydrochloride (B599025) monohydrate (L-Arg·2HCl·H2O), single crystal XRD studies have revealed that it crystallizes in the orthorhombic system. researchgate.net This system is characterized by three unequal crystallographic axes at 90° to each other. The specific space group for L-Arginine dihydrochloride monohydrate has been identified as P2₁2₁2₁, which is a non-centrosymmetric space group. researchgate.net The presence of a non-centrosymmetric space group is a prerequisite for second-harmonic generation (SHG), a key property for nonlinear optical (NLO) materials.

The molecular structure determined by this method confirms the presence of a doubly charged L-arginine cation, [+(H₂N)₂CNH(CH₂)₃CH(NH₃⁺)COOH]. researchgate.net This detailed structural information is crucial for understanding the interactions within the crystal.

Table 1: Crystallographic Data for this compound Monohydrate

| Crystal System | Space Group |

|---|---|

| Orthorhombic | P2₁2₁2₁ |

Data sourced from crystallographic studies. researchgate.net

Powder X-ray Diffraction for Crystal Structure Solution

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and can also be employed for crystal structure determination, especially when suitable single crystals are difficult to obtain. researchgate.netnist.govresearchgate.netrsc.orgresearchgate.net The PXRD pattern provides a fingerprint of the crystalline solid. For L-arginine and its derivatives, PXRD data has been successfully used to determine unit cell parameters and solve crystal structures, often in conjunction with computational methods. researchgate.netnist.govresearchgate.netresearchgate.netnih.gov The process involves indexing the diffraction peaks to determine the unit cell dimensions and symmetry, followed by structure solution and Rietveld refinement to obtain the final crystal structure. researchgate.netresearchgate.netresearchgate.netnih.gov

Analysis of Hydrogen Bonding Networks and Three-Dimensional Structures

The crystal structure of this compound monohydrate is stabilized by an extensive and complex network of hydrogen bonds. researchgate.net The doubly charged arginine cation, with its guanidinium (B1211019) and ammonium (B1175870) groups, acts as a potent hydrogen bond donor. researchgate.net These groups form strong interactions with the chloride anions and the water molecule of crystallization, which act as hydrogen bond acceptors.

Specifically, the structure is characterized by N–H···Cl and N–H···O hydrogen bonds. sci.am These interactions link the cations, anions, and water molecules into a robust three-dimensional supramolecular architecture. The presence and nature of these hydrogen bonds significantly influence the physical properties of the crystal, including its stability and spectroscopic characteristics. The interaction of cations with each other, with the chloride anions, and with the water molecule is a distinguishing feature of the crystal packing. researchgate.net

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule provide complementary information to diffraction methods, offering insights into the functional groups present and the optical properties of the material.

Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a sensitive tool for identifying the functional groups within a molecule. The FT-IR spectrum of this compound monohydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the arginine cation and the water molecule. sci.am

In the FT-IR spectrum of L-Arg·2HCl·H₂O, a notable absorption band is observed around 3119 cm⁻¹, which is attributed to the stretching vibrations of the water molecule. sci.am The spectrum also shows distinct bands related to the various functional groups of the arginine cation. For instance, the presence of a band in the range of 1726-1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group, which is characteristic of the doubly protonated form of arginine (H₂Arg²⁺). A sharp band around 1500 cm⁻¹ can be assigned to the symmetric bending of the NH₃⁺ group. researchgate.net The IR spectra can also differentiate between the anhydrous and hydrated forms of this compound. sci.am

Table 2: Selected FT-IR Vibrational Bands for this compound Monohydrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3119 | O-H stretching (water molecule) sci.am |

| 1726-1730 | C=O stretching (carboxylic acid) researchgate.net |

| ~1500 | NH₃⁺ symmetric bending researchgate.net |

Assignments are based on spectroscopic studies of L-arginine salts.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectral Studies for Optical Transparency

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to determine the optical transparency window of a material, which is a critical parameter for its potential use in optical applications. Studies on related L-arginine compounds, such as L-arginine hydrochloride, have shown that they are transparent in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net

Typically, amino acid-based crystals exhibit a wide transparency range with a lower cut-off wavelength in the ultraviolet region. researchgate.net For instance, L-arginine maleate (B1232345) dihydrate has a lower cut-off wavelength at 238 nm. researchgate.net This high transparency in the visible and NIR regions is a desirable characteristic for materials intended for NLO applications, as it minimizes energy loss due to absorption at the fundamental and second harmonic wavelengths of common lasers like Nd:YAG. While specific data for this compound is not detailed in the provided search results, its structural similarity to other L-arginine salts suggests it would possess a comparable wide optical transparency window.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C). The presence of two hydrochloride moieties can influence the chemical shifts of the nuclei compared to L-arginine at physiological pH due to changes in the protonation state of the molecule.

In ¹H NMR spectra of L-arginine, distinct signals corresponding to the protons at the alpha-carbon (α-H), and the beta (β-CH₂), gamma (γ-CH₂), and delta (δ-CH₂) protons of the side chain are observed. The coupling between adjacent protons provides information about the connectivity of the carbon skeleton. Similarly, ¹³C NMR spectra show unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the alpha-carbon, the side chain carbons, and the guanidinium carbon.

Detailed research findings from databases such as the Biological Magnetic Resonance Bank (BMRB) provide precise chemical shift values for L-arginine under specific conditions, which serve as a reference for the analysis of its salts like the dihydrochloride form. bmrb.io Isotope labeling, where ¹³C or ¹⁵N is incorporated into the L-arginine molecule, is also a common strategy in NMR-based studies, particularly when investigating its interactions with larger biomolecules. isotope.com

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for L-Arginine

The following table presents typical chemical shift values for L-arginine in an aqueous solution (D₂O) at pH 7.4, which are indicative of the shifts expected for this compound in solution. bmrb.io

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.76 | 57.00 |

| β-CH₂ | 1.91 | 30.28 |

| γ-CH₂ | 1.68 | 26.58 |

| δ-CH₂ | 3.24 | 43.20 |

| C=O | - | 177.24 |

| C(guanidinium) | - | 159.50 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for the identification and purity assessment of this compound. When subjected to ionization, typically through methods like electrospray ionization (ESI), the L-arginine molecule becomes protonated, forming a positively charged ion, [M+H]⁺.

The fragmentation of this protonated L-arginine ion under collision-induced dissociation (CID) provides a characteristic pattern of product ions that serves as a molecular fingerprint. Common fragmentation pathways for protonated arginine include the neutral loss of ammonia (B1221849) (NH₃) and the loss of the guanidine (B92328) group. core.ac.uk These fragmentation patterns are crucial for confirming the identity of the compound in complex mixtures and for assessing its purity by detecting the presence of any potential impurities.

Key fragment ions observed in the mass spectrum of protonated L-arginine are well-documented. core.ac.uknih.gov The analysis of these fragments allows for the unambiguous identification of the L-arginine structure within a sample.

Interactive Data Table: Characteristic Mass Spectrometry Fragments of Protonated L-Arginine

This table outlines the prominent fragment ions typically observed in the tandem mass spectrum of protonated L-arginine, which are used for its identification.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 175.12 ([M+H]⁺) | 158.10 | NH₃ |

| 175.12 ([M+H]⁺) | 130.10 | H₂N-C(=NH)-NH₂ |

| 175.12 ([M+H]⁺) | 116.07 | HN=C(NH₂)₂ |

| 175.12 ([M+H]⁺) | 70.07 | C₅H₁₀N₂O₂ |

Circular Dichroism for Conformational Analysis in Protein Solutions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is a chiral molecule, its primary application in CD spectroscopy is as an excipient in protein solutions to study the conformational changes of proteins. nih.gov

L-Arginine and its salts, including the dihydrochloride, are widely used in the biopharmaceutical industry to stabilize proteins, prevent aggregation, and aid in the refolding process. CD spectroscopy is employed to monitor the effects of this compound on the secondary and tertiary structure of proteins.

The far-UV region of the CD spectrum (typically 190-250 nm) provides information about the secondary structure of a protein (e.g., α-helices, β-sheets, random coils). By adding this compound to a protein solution, researchers can observe changes in the CD spectrum that indicate alterations in the protein's secondary structure content. For example, an increase in the α-helical content might be observed, suggesting a stabilizing effect of L-arginine on the protein's native conformation. researchgate.netnih.gov

In the near-UV region (250-350 nm), CD spectroscopy is sensitive to the environment of aromatic amino acid residues and disulfide bonds, thus providing insights into the tertiary structure of the protein. Changes in the near-UV CD spectrum upon the addition of this compound can indicate subtle changes in the protein's three-dimensional fold.

Research has shown that L-arginine can have varying effects on different proteins; it may stabilize some proteins and suppress their aggregation, while for others, it might promote aggregation. nih.gov Therefore, CD spectroscopy is a critical tool for characterizing the specific impact of this compound on the conformational stability of a particular protein.

Molecular Interactions and Mechanistic Studies in Vitro

L-Arginine Hydrochloride as a Protein Refolding and Solubilization Enhancer

L-Arginine hydrochloride (L-ArgHCl), a salt of the naturally occurring amino acid arginine, has been identified as a highly effective additive in various biotechnological applications, particularly in the refolding and purification of recombinant proteins. oup.comnih.gov Its utility stems from its ability to suppress protein aggregation, a common side reaction during in vitro protein refolding, thereby enhancing the yield of correctly folded, active proteins. oup.comresearchgate.net The mechanisms underlying these beneficial effects are multifaceted, involving direct and indirect interactions with protein molecules that influence their solubility, stability, and intermolecular associations. nih.govacs.org

A primary challenge in the production of recombinant proteins is the formation of insoluble aggregates, often sequestered in inclusion bodies. nih.govresearchgate.net L-Arginine hydrochloride is widely used to mitigate this issue during the refolding process. nih.govresearchgate.net The aggregation of proteins, particularly unfolded or partially folded intermediates, often occurs through the interaction of exposed hydrophobic surfaces. plos.org L-ArgHCl effectively suppresses this aggregation, an effect that is often concentration-dependent. researchgate.netresearchgate.net

Research on reduced denatured lysozyme (B549824) demonstrated a clear relationship between L-ArgHCl concentration and the suppression of aggregation, as monitored by light scattering.

L-Arginine hydrochloride has been clearly shown to increase the equilibrium solubility of both native (folded) and non-native (unfolded) protein states. nih.govnih.govresearchgate.net Studies using recombinant plasminogen activator (rPA) as a model protein demonstrated that L-ArgHCl lowers the chemical potential of the dissolved monomeric protein, which corresponds to a reduction in the free energy of the protein in solution. nih.govresearchgate.net This thermodynamic effect favors the solvated state over the solid, aggregated state. nih.gov For native rPA, the solid-to-solute free transfer energies were lowered by as much as 14 kJ mol⁻¹ in the presence of L-ArgHCl. nih.govnih.gov This enhanced solubilization effect is crucial for its role in protein refolding and also allows for the extraction of active proteins from otherwise insoluble inclusion bodies at concentrations between 0.5 and 2 M. researchgate.net

Beyond increasing solubility, arginine is also effective in preventing the non-specific adsorption of proteins to surfaces, such as chromatography columns. researchgate.netresearchgate.net This is another manifestation of its ability to suppress unwanted protein interactions, ensuring higher recovery and purity during downstream processing. researchgate.net

The stabilizing properties of L-Arginine hydrochloride extend to maintaining the structure and function of enzymes, a critical aspect for molecular diagnostics and biotechnology. biorxiv.org A significant application is in the preservation of DNA polymerases, which are often sensitive to storage conditions. biorxiv.orggoogle.com Research has demonstrated that L-ArgHCl can act as a robust stabilizer for thermostable DNA polymerases, enabling their storage at ambient temperatures (25°C) and even at 37°C for extended periods, thereby reducing the reliance on a cold chain. biorxiv.org

In a study evaluating its efficacy, 1 M L-ArgHCl successfully preserved the enzymatic activity of Pfu polymerase at 4°C, 25°C, and 37°C for three months, whereas the enzyme lost activity at 37°C without the stabilizer. biorxiv.org The stabilizing effect is attributed to the prevention of protein aggregation and the enhancement of solubility. biorxiv.org Arginine and its derivatives have been shown to significantly improve polymerase stability, extending shelf-life by as much as nine-fold compared to controls. google.com

L-Arginine hydrochloride is an effective modulator of both protein-protein and protein-surface interactions. researchgate.netnih.gov It is widely used to suppress these interactions during protein refolding, purification, and in high-concentration formulations. oup.comnih.gov The mechanism is complex and involves weak interactions with the protein surface. nih.gov Arginine is considered to have an intermediate character, positioned between stabilizing agents (like betaine) that are excluded from the protein surface and denaturing agents (like guanidine (B92328) hydrochloride) that preferentially bind to proteins. nih.gov

By reducing attractive intermolecular forces, arginine can decrease the viscosity of high-concentration antibody solutions and prevent opalescence. oup.com One proposed mechanism is that arginine slows the kinetics of protein-protein association without significantly affecting the thermodynamics of protein folding itself. acs.org This kinetic effect is particularly beneficial in refolding processes, as it gives the polypeptide chain more time to achieve its native conformation before it can associate with other unfolded molecules to form aggregates. acs.org

Mechanistic Insights into Co-solvent Effects on Protein Conformation

The unique properties of L-arginine as a co-solvent are rooted in its molecular structure, which includes an α-carboxyl group, an α-amino group, and a distinctive guanidinium (B1211019) group at the end of its side chain. oup.com This structure allows it to engage in a variety of interactions with protein surfaces. nih.gov

Electrostatic interactions are a key component of the stabilizing effect of L-arginine hydrochloride on enzymes and other proteins. biorxiv.org The positively charged guanidinium group of arginine can interact favorably with negatively charged residues (e.g., aspartate, glutamate) and polar groups on the protein surface. nih.gov In some contexts, the electrostatic interaction between arginine and phosphate (B84403) groups has been shown to be exceptionally stable, sometimes described as "covalent-like" in its strength. nih.gov This strong interaction can be crucial for stabilizing protein structure and mediating protein-protein interactions. nih.gov

Furthermore, computational studies have shown that in the protein interior, repulsive forces between two closely spaced, positively charged arginine residues can be overcome and stabilized by a surrounding network of highly polar interactions. rsc.org This ability to organize and participate in stabilizing electrostatic networks contributes to its role in maintaining the structural integrity of enzymes. biorxiv.orgrsc.org By preventing aggregation and stabilizing the native enzyme structure through these favorable interactions, L-ArgHCl helps preserve enzymatic function during storage and handling. biorxiv.org

Influence on Equilibrium Solubility of Protein Species

L-Arginine dihydrochloride, often used as L-Arginine hydrochloride (L-ArgHCl) in research, has been identified as an effective agent for increasing the in vitro equilibrium solubility of proteins. This effect is crucial in processes like protein refolding, where preventing aggregation is paramount. Research on the recombinant plasminogen activator (rPA), a model protein, demonstrates that L-ArgHCl significantly enhances the solubility of the protein in its native, folded state. nih.govnih.gov

Specifically, the presence of L-ArgHCl as a co-solvent lowers the chemical potential of the dissolved monomeric protein relative to its solid state. nih.gov This is evidenced by the lowering of solid-to-solute free transfer energies for native rPA by up to 14 kJ mol⁻¹ in the presence of L-ArgHCl. nih.govnih.govresearchgate.netresearchgate.net This thermodynamic effect directly contradicts models that suggest L-ArgHCl acts merely as a "neutral crowder" that only influences the kinetics of aggregation. nih.govnih.govresearchgate.net By increasing the solubility of the folded protein, L-ArgHCl shifts the equilibrium away from the formation of solid precipitates. nih.govresearchgate.net

While equilibrium solubilities could be determined for the native rPA, this was not possible for S-carboxymethylated rPA (IAA-rPA), which served as a model for denatured protein states. nih.govnih.govresearchgate.net For these non-native species, the effect of L-ArgHCl on apparent solubility is instead governed by its influence on the kinetics of aggregation. nih.gov

Effect of L-Arginine Hydrochloride on Protein Solubility

| Protein Species | Effect of L-ArgHCl | Key Finding | Reference |

|---|---|---|---|

| Native Recombinant Plasminogen Activator (rPA) | Increases equilibrium solubility | Lowers solid-to-solute free transfer energy by up to 14 kJ mol⁻¹ | nih.govnih.gov |

| Denatured S-carboxymethylated rPA (IAA-rPA) | Increases apparent solubility (kinetic effect) | Equilibrium solubility could not be determined; effect is on aggregation kinetics | nih.gov |

Effects on Nucleation-Aggregation Scheme of Proteins

This compound plays a significant role in mitigating protein aggregation by influencing the initial steps of the nucleation-aggregation pathway. nih.gov Protein aggregation often follows a nucleation-dependent polymerization mechanism, where small multimers, or nuclei, must form before rapid association and aggregate growth can occur. acs.org L-ArgHCl effectively suppresses protein aggregation by interfering with this critical nucleation stage. nih.govresearchgate.net

The mechanism involves L-ArgHCl exerting a strong effect on the pre-equilibria that lead to the formation of the aggregation seed or nucleus. nih.govnih.govresearchgate.net By shifting these preliminary equilibria towards dissociation, L-ArgHCl reduces the concentration of available nucleation seeds. nih.govresearchgate.net This action slows down protein-protein association reactions, which is a key factor in preventing the formation of larger aggregates. acs.org Studies on carbonic anhydrase refolding have shown that arginine deters the association of folding intermediates and decreases the average molecular weight of the resulting aggregates. acs.org

Importantly, while L-ArgHCl shifts the aggregation curves toward higher protein concentrations, it does not appear to change the formal mechanism of aggregation or the size of the hypothetical nucleation seed. nih.gov For various forms of rPA, the estimated size of the nucleation seed remained around 10 monomers, even in the presence of L-ArgHCl. nih.gov This indicates that L-ArgHCl's primary role is to reduce the propensity for nucleus formation rather than altering the fundamental aggregation pathway itself. nih.govresearchgate.net This suppression of aggregation is critical for enhancing the yield of correctly folded proteins during in vitro refolding processes. researchgate.net

Perturbation of Tertiary and Quaternary Protein Structure

The interaction of L-Arginine with proteins can lead to perturbations in their tertiary and quaternary structures, although it does not typically act as a strong denaturant. Studies on model proteins like bovine serum albumin (BSA) and ovalbumin (OVA) have shown that arginine can influence the local environment of specific amino acid residues. nih.gov

Research indicates that arginine preferentially binds to aromatic amino acid residues, such as tryptophan and tyrosine, primarily through hydrogen bonds and Van der Waals' forces. nih.gov This interaction can perturb the local environment of these residues, as evidenced by fluorescence quenching, decreased fluorescence lifetime, and red-shifted ANS peak positions. nih.gov These findings suggest a negative effect on the tertiary conformational stability of the proteins during this preferential binding process. nih.gov

Interactions with Biological Macromolecules Beyond Proteins

Role in Cell Culture Media as a Nitrogen Source

L-Arginine is a semi-essential amino acid that serves as a vital component in cell culture media, where it fulfills several metabolic roles, including acting as a nitrogen source. nih.govsigmaaldrich.com It is a standard ingredient in many formulations, such as MEM (Minimum Essential Medium) amino acids solution. sigmaaldrich.commpbio.com

In mammalian cell culture, L-Arginine is metabolized through various enzymatic pathways. nih.gov It is a substrate for arginase, which hydrolyzes it to produce urea (B33335) and L-ornithine. sigmaaldrich.com It can also be converted to glutamate (B1630785), which then enters the citric acid cycle as α-ketoglutarate. sigmaaldrich.com This metabolic versatility makes it a crucial nutrient for cell growth and proliferation. chemimpex.com

Studies have demonstrated the use of L-Arginine as an alternate nitrogen source for the growth of organisms like Escherichia coli under conditions of nitrogen starvation. sigmaaldrich.com In more complex systems, such as three-dimensional cultures of gastrointestinal cancer cells, the metabolism of L-Arginine via the urea cycle has been suggested to play a role in inhibiting tumor growth. nih.gov Furthermore, L-Arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in many physiological processes, which has been demonstrated in cultured porcine aortic endothelial cells. sigmaaldrich.com

Metabolic Fates of L-Arginine in Cell Culture

| Enzyme/Pathway | Product(s) | Cellular Significance | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), L-Citrulline | Cell signaling, vasodilation | sigmaaldrich.com |

| Arginase | Urea, L-Ornithine | Urea cycle, precursor for polyamines | sigmaaldrich.com |

| Arginine Decarboxylase (ADC) | Agmatine | Precursor for polyamines | nih.gov |

| Arginine:Glycine Amidinotransferase (AGAT) | Creatine (B1669601) | Energy metabolism | nih.gov |

| Metabolism to Glutamate | α-Ketoglutarate | Entry into the citric acid cycle | sigmaaldrich.com |

Studies on L-Arginine Hydrochloride and DNA Polymerase Stability

L-Arginine hydrochloride (LAH) has emerged as a novel and effective stabilizing agent for DNA polymerases, presenting a cost-effective alternative to traditional cold-chain storage. biorxiv.orgreclone.org This is particularly valuable in resource-limited settings where maintaining cold storage infrastructure is a significant challenge. biorxiv.org

Studies have demonstrated that the addition of L-Arginine or its derivatives to storage buffers significantly enhances the stability and extends the shelf-life of thermostable DNA polymerases. google.com For instance, Pfu polymerase stored with 1 M LAH maintained its enzymatic activity for over three months at temperatures of 4°C, 25°C, and even 37°C. biorxiv.org In contrast, the enzyme lost activity at 37°C without the stabilizer. biorxiv.org The stabilizing effect of arginine was found to be more prominent than that of non-ionic or zwitterionic detergents. google.com LAH also improved the stability of Taq polymerase and mixtures of Pfu and Taq, although with somewhat reduced efficacy compared to Pfu alone. biorxiv.org

The proposed mechanism for this stabilization involves LAH preventing protein aggregation, enhancing the enzyme's solubility, and stabilizing its structure through electrostatic interactions. biorxiv.org Furthermore, arginine has been shown to improve the performance of Pfu polymerase in amplifying long DNA fragments (long-range PCR), with a notable increase in product yield at optimized concentrations. researchgate.net This application of L-Arginine hydrochloride offers a sustainable method for enzyme preservation, with broad applications in molecular diagnostics and biotechnology. biorxiv.org

Biochemical Pathways and Enzymatic Transformations in Vitro

Role of L-Arginine as a Precursor in Key Biochemical Syntheses

L-arginine stands at a metabolic crossroads, channeling its guanidinium (B1211019) group and carbon skeleton into the production of critical molecules like nitric oxide, urea (B33335), creatine (B1669601), polyamines, and agmatine. researchgate.netnih.govnih.gov

L-arginine is the sole biological precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes. nih.govmdpi.com This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comwikipedia.org The reaction is a complex, five-electron oxidation of one of the guanidino nitrogens of L-arginine. wikipedia.org

The enzymatic process involves two successive monooxygenation steps. wikipedia.org Initially, L-arginine is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHLA). oup.comresearchgate.net Subsequently, NOHLA is oxidized to yield nitric oxide and L-citrulline. nih.govoup.com This intricate reaction consumes 1.5 moles of NADPH and 2 moles of O2 for every mole of NO produced. wikipedia.org The catalytic activity of NOS enzymes is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). oup.comnih.gov

There are three main isoforms of NOS, each with distinct localizations and regulatory mechanisms oup.comnih.gov:

Neuronal NOS (nNOS or NOS1) : Found primarily in neuronal tissue. wikipedia.org

Inducible NOS (iNOS or NOS2) : Its expression is induced by immunological stimuli and is involved in host defense mechanisms. wikipedia.orgnih.gov

Endothelial NOS (eNOS or NOS3) : Primarily located in endothelial cells, where it regulates vascular tone. wikipedia.org

The production of NO from L-arginine is a cornerstone of vascular health and cellular signaling. nih.govwebmd.com

Table 1: Key Components of the Nitric Oxide Synthase (NOS) Pathway

| Component | Role |

|---|---|

| Substrate | L-Arginine |

| Enzyme | Nitric Oxide Synthase (NOS) (Isoforms: nNOS, iNOS, eNOS) |

| Intermediate | Nω-hydroxy-L-arginine (NOHLA) oup.comresearchgate.net |

| Products | Nitric Oxide (NO), L-Citrulline nih.gov |

| Cofactors | NADPH, FAD, FMN, Tetrahydrobiopterin (BH4) oup.comnih.gov |

In a competing metabolic pathway, the enzyme arginase hydrolyzes L-arginine to produce L-ornithine and urea. nih.govnih.govrahrbsg.com This reaction is the final step in the urea cycle, which is essential for the detoxification of ammonia (B1221849) in mammals. nih.govresearchgate.net Arginase is a manganese-containing metalloenzyme. nih.govnih.gov

Two distinct isoforms of arginase exist in mammals:

Arginase I (A1) : A cytosolic enzyme highly expressed in the liver, where it functions as a key component of the urea cycle. nih.gov

Arginase II (A2) : A mitochondrial enzyme found in various tissues, including the kidneys and small intestine, and is thought to be involved in regulating cellular L-arginine levels for processes other than ureagenesis, such as polyamine and proline synthesis. nih.gov

The activity of arginase can directly influence the amount of L-arginine available for nitric oxide synthesis, creating a regulatory balance between these two major pathways. nih.govbenthamopenarchives.com In vitro studies using transfected endothelial cells have demonstrated that as L-arginine is consumed, there is a net production of both urea and ornithine. researchgate.net

L-arginine is an essential amino acid for the de novo synthesis of creatine, a molecule vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and nerve tissue. nih.govebi.ac.ukresearchgate.net The biosynthesis of creatine is a two-step process involving enzymes located in different tissues. nih.govresearchgate.net

Step 1: Formation of Guanidinoacetic Acid (GAA) : The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group from L-arginine to glycine. nih.govebi.ac.uk This reaction produces guanidinoacetic acid (GAA) and L-ornithine. researchgate.netresearchgate.net

Step 2: Methylation of GAA : The enzyme guanidinoacetate N-methyltransferase (GAMT) then methylates GAA to form creatine. nih.govresearchgate.net This step utilizes S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH). nih.gov

While a significant portion of L-arginine flux is directed towards creatine synthesis, this pathway is subject to feedback regulation. frontiersin.orgnih.gov For instance, creatine supplementation has been shown to downregulate the expression of AGAT protein in vitro. frontiersin.org

Table 2: Enzymatic Steps in Creatine Biosynthesis

| Step | Substrates | Enzyme | Products |

|---|---|---|---|

| 1 | L-Arginine, Glycine | L-arginine:glycine amidinotransferase (AGAT) | Guanidinoacetic acid (GAA), L-Ornithine researchgate.net |

| 2 | Guanidinoacetic acid (GAA), S-adenosylmethionine (SAM) | Guanidinoacetate N-methyltransferase (GAMT) | Creatine, S-adenosylhomocysteine (SAH) nih.gov |

L-arginine serves as a precursor for the synthesis of polyamines (such as putrescine, spermidine (B129725), and spermine) and agmatine, which are crucial for cell proliferation and differentiation. researchgate.netnih.govnih.gov There are two primary pathways originating from L-arginine:

Ornithine-Dependent Pathway : This is the conventional pathway in many mammalian tissues. oup.com L-arginine is first converted to L-ornithine by arginase. Subsequently, ornithine decarboxylase (ODC), a rate-limiting enzyme, decarboxylates ornithine to produce putrescine. researchgate.net Putrescine is then further converted to the higher polyamines, spermidine and spermine. researchgate.netresearchgate.net

Agmatine-Dependent Pathway : An alternative pathway involves the direct decarboxylation of L-arginine by arginine decarboxylase (ADC) to form agmatine. researchgate.netnih.govnih.gov Agmatine is then hydrolyzed by the enzyme agmatinase to yield putrescine and urea. researchgate.netnih.gov This pathway, long recognized in lower organisms, also functions as a rescue or alternative route for polyamine synthesis in mammalian cells. oup.comoup.com

In vitro studies have shown that both ADC and ODC are active in various tissues and that their relative contribution to putrescine biosynthesis can vary depending on the cell type and conditions. nih.govnih.gov

The L-arginine pool is replenished through the conversion of L-citrulline, a process often referred to as the arginine-citrulline cycle or citrulline-NO cycle. benthamopenarchives.com This pathway is particularly important for sustaining prolonged nitric oxide production, especially by iNOS. benthamopenarchives.com The recycling of L-citrulline back to L-arginine occurs in two enzymatic steps:

Argininosuccinate (B1211890) Synthase (ASS) : This enzyme catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate.

Argininosuccinate Lyase (ASL) : This enzyme then cleaves argininosuccinate to produce L-arginine and fumarate.

In vitro evidence indicates that ASS and ASL can be co-localized with NOS isoforms, suggesting a functional coupling that ensures a steady supply of L-arginine for NO synthesis. benthamopenarchives.com

Modulation of Cellular Metabolic Pathways

L-arginine and its metabolic products can modulate various cellular metabolic pathways in vitro. Studies using cultured cell models, such as mouse liver epithelial cells (BNL CL2) and mouse adipocyte cells (3T3 L1), have provided insights into these regulatory roles. kent.ac.uk

Supplementation of culture media with L-arginine has been shown to influence key regulators of energy metabolism. For example, L-arginine can affect the mRNA and protein levels of AMP-activated protein kinase (AMPK) and Acetyl-CoA carboxylase (ACC), which are central to cellular energy sensing and fatty acid metabolism. kent.ac.uk The production of NO, a direct metabolite of L-arginine, appears to mediate some of these effects. kent.ac.uk

Furthermore, L-arginine has been observed to impact the levels of proteins involved in cholesterol and lipid synthesis, such as HMG-CoA reductase (HMGCR) and sterol regulatory element-binding proteins (SREBP-1 and SREBP-2). kent.ac.uk The transport of L-arginine into cells can also be modulated by other metabolic factors. For instance, in vitro studies with trophoblast cells have shown that glucose and insulin (B600854) concentrations can significantly alter the kinetics of L-arginine influx, suggesting a mechanism by which substrate availability for intracellular metabolic pathways is regulated. nih.gov In bovine mammary epithelial cells, varying concentrations of L-arginine were found to influence the Arg/Ornithine metabolic pathway by affecting arginase synthesis. cdnsciencepub.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| L-Arginine |

| L-Arginine dihydrochloride (B599025) |

| Nitric Oxide |

| L-Citrulline |

| Nω-hydroxy-L-arginine |

| Ornithine |

| Urea |

| Creatine |

| Guanidinoacetic acid |

| Glycine |

| S-adenosylmethionine |

| S-adenosylhomocysteine |

| Agmatine |

| Putrescine |

| Spermidine |

| Spermine |

| Aspartate |

| Argininosuccinate |

| Fumarate |

| Glucose |

| Insulin |

| AMP-activated protein kinase |

| Acetyl-CoA carboxylase |

| HMG-CoA reductase |

| Sterol regulatory element-binding proteins |

| Proline |

| Tetrahydrobiopterin |

| NADPH |

| FAD |

| FMN |

| Manganese |

Influence on Glycolysis and Mitochondrial Activity in T Cell Metabolism

Research into the metabolic activity of human primary naive T cells has revealed that intracellular L-arginine concentrations play a crucial role in regulating their metabolic fitness and survival. nih.govnih.govbohrium.com Upon activation, T cells experience a significant drop in intracellular L-arginine levels. nih.govnih.govbohrium.com Supplementation with L-arginine induces widespread metabolic changes, notably a shift from glycolysis towards oxidative phosphorylation. nih.govnih.govbohrium.com

This metabolic reprogramming is linked to the promotion of central memory-like T (Tcm) cells, which are endowed with enhanced survival capacity and anti-tumor activity. nih.govnih.gov Studies using high-resolution mass spectrometry to generate dynamic metabolome and proteome profiles of activated T cells have shown that elevated L-arginine levels lead to an increase in oxygen consumption and augment the mitochondrial spare respiratory capacity. nih.gov This indicates that L-arginine controls not only glycolysis but also mitochondrial activity, thereby enhancing T cell survival through interactions with transcriptional regulators. nih.gov The metabolic shift from glycolysis to oxidative phosphorylation in activated T cells is a key outcome of increased intracellular L-arginine. nih.govnih.govbohrium.com In essence, intracellular L-arginine concentrations directly impact the metabolic fitness and survival capacity of T cells, which are critical for effective immune responses. nih.govnih.govbohrium.com

Table 1: Influence of L-Arginine on T Cell Metabolism

| Metabolic Parameter | Effect of Increased L-Arginine | Reference |

|---|---|---|

| Glycolysis | Shift away from glycolysis | nih.govnih.govbohrium.com |

| Oxidative Phosphorylation | Increased | nih.govnih.govbohrium.com |

| Oxygen Consumption | Increased 1.7-fold | nih.gov |

| Mitochondrial Spare Respiratory Capacity | Augmented | nih.gov |

| T Cell Subtype Promotion | Central memory-like T (Tcm) cells | nih.govnih.gov |

| T Cell Survival | Enhanced | nih.govnih.govbohrium.com |

Activation of Nrf2 Pathway and Glutathione (B108866) Synthesis

L-arginine has been demonstrated to bolster antioxidant responses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. consensus.appnih.govresearchgate.net This activation leads to an increase in glutathione (GSH) synthesis and the upregulation of Nrf2 and its downstream antioxidant genes. consensus.app The expression of several antioxidant responsive element (ARE)-dependent genes and proteins, including GCLC, GCLM, GPx, CAT, and SOD, is upregulated by L-arginine supplementation, leading to improved antioxidant capacity and a reduction in oxidative stress. consensus.appnih.gov

In vivo studies with male Wistar rats orally administered L-arginine showed enhanced antioxidative capacities and GSH contents in both plasma and liver. nih.govresearchgate.net This was accompanied by a reduction in the mRNA levels and protein expressions of Keap1 and Cul3, which are negative regulators of Nrf2. nih.govresearchgate.net The subsequent activation of Nrf2 stimulates the Nrf2-Keap1 pathway, leading to the upregulation of ARE-driven antioxidant expressions. nih.govresearchgate.net This suggests that the availability of L-arginine is a critical factor in suppressing oxidative stress by inducing an endogenous antioxidant response. nih.govresearchgate.net

Table 2: Effect of L-Arginine on Nrf2 Pathway and Glutathione Synthesis

| Molecule/Pathway | Effect of L-Arginine Supplementation | Reference |

|---|---|---|

| Nrf2 Pathway | Activation | consensus.appnih.govresearchgate.net |

| Glutathione (GSH) Synthesis | Stimulation | consensus.appnih.gov |

| Keap1 and Cul3 Expression | Reduced | nih.govresearchgate.net |

| ARE-dependent genes (GCLC, GCLM, etc.) | Upregulated | consensus.appnih.gov |

| Antioxidant Capacity | Enhanced | consensus.appnih.govresearchgate.net |

| Oxidative Stress | Suppressed | consensus.appnih.govresearchgate.net |

Enzymatic Inhibitory Activities of L-Arginine Derivatives

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity

While L-arginine itself is not identified as a direct inhibitor of Angiotensin I-Converting Enzyme (ACE), its administration in conjunction with ACE inhibitors has been shown to produce synergistic effects in improving renovascular function. ahajournals.orgnih.govnih.gov Studies have indicated that ACE inhibition can improve the impaired endothelium-dependent renovascular relaxation in patients with essential hypertension, partly by increasing nitric oxide production, an effect that is potentiated by L-arginine. ahajournals.org

In one study, the ACE inhibitor imidapril (B193102) was shown to significantly increase the urinary excretion of nitrite/nitrate (B79036) in response to L-arginine, suggesting enhanced nitric oxide synthesis. ahajournals.org Another study found that pretreatment with the ACE inhibitor ramipril (B1678797) enhanced the systemic and renal vasodilatory responses to L-arginine. nih.gov This suggests that while L-arginine dihydrochloride does not directly inhibit ACE, its role as a precursor to nitric oxide is amplified by the action of ACE inhibitors, leading to improved vascular and renal hemodynamics. ahajournals.orgnih.gov

Inhibition of Nitric Oxide Synthase by Related Arginine Analogs (e.g., NG,NG-Dimethyl-L-arginine Dihydrochloride)

NG,NG-Dimethyl-L-arginine (ADMA), an endogenous analog of L-arginine, functions as a competitive inhibitor of nitric oxide synthase (NOS). apexbt.comnih.gov This inhibition is non-specific across NOS isoforms. nih.gov In vitro studies have demonstrated that ADMA can cause a dose-dependent inhibition of NO formation in cytosolic preparations of macrophage NO synthase. apexbt.com The inhibitory effects of ADMA can be reversed by the addition of L-arginine, confirming the competitive nature of the inhibition. apexbt.com

The dihydrochloride salt of ADMA, NG,NG-Dimethyl-L-arginine Dihydrochloride, is a cell-permeable and reversible inhibitor of NOS in vitro, with an IC₅₀ value in the range of 2-3 µM. sigmaaldrich.com Its inhibitory action on NOS leads to physiological effects such as dose-dependent vasoconstriction. sigmaaldrich.com ADMA is naturally formed from the degradation of arginine-methylated proteins and its levels are often elevated in conditions associated with endothelial dysfunction. nih.govcaymanchem.com

Table 3: Inhibitory Activity of NG,NG-Dimethyl-L-arginine Dihydrochloride

| Enzyme | Inhibitory Action | IC₅₀ | Nature of Inhibition | Reference |

|---|---|---|---|---|

| Nitric Oxide Synthase (NOS) | Inhibition | 2-3 µM | Reversible, Competitive | apexbt.comnih.govsigmaaldrich.com |

Theoretical and Computational Studies

Molecular Dynamics Simulations for Solvation and Protein Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of L-Arginine dihydrochloride (B599025) in aqueous solutions and its interactions with proteins. These simulations model the movements and interactions of atoms and molecules over time, providing a dynamic view of molecular processes.

Studies have shown that arginine molecules in solution have a notable tendency to self-associate, forming clusters through head-to-tail hydrogen bonding. arxiv.org The presence of three charged groups on the arginine molecule allows for several possible interaction configurations. arxiv.org At higher concentrations, these clusters can associate with each other and with monomeric arginine molecules to form larger aggregates. arxiv.org The hydrogen bonds between arginine molecules are stronger than those between arginine and water, making this self-association an enthalpically favorable process. arxiv.org

When interacting with proteins, MD simulations reveal that arginine preferentially interacts with aromatic and charged side chains of surface residues. arxiv.org The guanidinium (B1211019) group of arginine can engage in cation-π interactions with aromatic residues and form salt bridges with charged residues. arxiv.org This accumulation of arginine molecules on the protein surface creates a crowding effect that can lower the free energy of the protein in solution. researchgate.net